(4-Amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone
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Overview
Description
(4-Amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an amino group and a methyl group, as well as an azetidine ring attached to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the amino and methyl groups. The azetidine ring is then synthesized separately and attached to the pyrazole ring through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on various cellular pathways and its potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its versatility allows for the creation of products with unique properties, such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of (4-Amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-1-methylpyrazol-3-yl)-(piperidin-1-yl)methanone
- (4-Amino-1-methylpyrazol-3-yl)-(morpholin-1-yl)methanone
- (4-Amino-1-methylpyrazol-3-yl)-(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-Amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone stands out due to the presence of the azetidine ring. This ring structure imparts unique chemical and biological properties, such as increased rigidity and specific binding interactions. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-(azetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-5-6(9)7(10-11)8(13)12-3-2-4-12/h5H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKYWGHFFWHYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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